N-[2-(1,3-benzoxazol-2-yl)phenyl]-5-chlorothiophene-2-carboxamide
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Overview
Description
N-[2-(1,3-benzoxazol-2-yl)phenyl]-5-chlorothiophene-2-carboxamide is a complex organic compound that features a benzoxazole moiety, a thiophene ring, and a carboxamide group
Mechanism of Action
Target of Action
The primary target of N-[2-(1,3-benzoxazol-2-yl)phenyl]-5-chlorothiophene-2-carboxamide is Cathepsin S , a human enzyme . Cathepsin S plays a crucial role in the immune response by cleaving protein antigens into peptides that are presented on the cell surface to the immune system .
Biochemical Pathways
antigen processing and presentation pathway . By inhibiting Cathepsin S, the compound could affect the processing of protein antigens, thereby influencing the immune response .
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on its interaction with Cathepsin S. By inhibiting this enzyme, the compound could potentially modulate the immune response . .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. These can include the presence of other molecules, pH levels, temperature, and more. For instance, the compound’s efficacy could be affected by the presence of other molecules that compete for the same binding site on Cathepsin S .
Biochemical Analysis
Biochemical Properties
Benzoxazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . For instance, some benzoxazole derivatives have been shown to possess protein kinase inhibitory activities
Cellular Effects
Some benzoxazole derivatives have shown anticancer activity against human colorectal carcinoma (HCT116) cancer cell line
Molecular Mechanism
The molecular mechanism of action of N-[2-(1,3-benzoxazol-2-yl)phenyl]-5-chlorothiophene-2-carboxamide is not yet established. Some benzoxazole derivatives have been found to inhibit both EGFR and HER2 tyrosine kinases
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,3-benzoxazol-2-yl)phenyl]-5-chlorothiophene-2-carboxamide typically involves multiple steps. One common method starts with the preparation of 2-(benzo[d]oxazol-2-yl)aniline, which is then reacted with 5-chlorothiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1,3-benzoxazol-2-yl)phenyl]-5-chlorothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Halogen atoms on the thiophene ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are effective.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
N-[2-(1,3-benzoxazol-2-yl)phenyl]-5-chlorothiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
2-(benzo[d]oxazol-2-yl)aniline: Shares the benzoxazole moiety but lacks the thiophene ring.
5-chlorothiophene-2-carboxylic acid: Contains the thiophene ring but lacks the benzoxazole moiety.
N-(2-(benzo[d]thiazol-2-yl)phenyl)-5-chlorothiophene-2-carboxamide: Similar structure but with a benzothiazole moiety instead of benzoxazole.
Uniqueness
N-[2-(1,3-benzoxazol-2-yl)phenyl]-5-chlorothiophene-2-carboxamide is unique due to the combination of the benzoxazole and thiophene rings, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-[2-(1,3-benzoxazol-2-yl)phenyl]-5-chlorothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN2O2S/c19-16-10-9-15(24-16)17(22)20-12-6-2-1-5-11(12)18-21-13-7-3-4-8-14(13)23-18/h1-10H,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDFUEVQESVLWBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3O2)NC(=O)C4=CC=C(S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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